![molecular formula C8H7BrN2 B1288204 2-broMo-6-Methyl-1H-benzo[d]iMidazole CAS No. 1388060-94-3](/img/structure/B1288204.png)
2-broMo-6-Methyl-1H-benzo[d]iMidazole
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Overview
Description
2-Bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities and are key components in a variety of functional molecules . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives can often be conducted under solvent-free conditions, suggesting that they may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole typically involves the bromination of 6-methyl-1H-benzo[d]imidazole. One common method is the reaction of 6-methyl-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of bromine or bromine-containing reagents in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives.
Oxidation: Formation of 6-methyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: Formation of 2,3-dihydro-6-methyl-1H-benzo[d]imidazole.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Bromo-6-methyl-1H-benzo[d]imidazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in organic synthesis to create pharmaceuticals and other functional materials. The presence of bromine enhances its reactivity, making it suitable for nucleophilic substitution reactions, oxidation, and coupling reactions such as Suzuki-Miyaura and Heck reactions .
Biological Research
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of benzo[d]imidazole can inhibit the growth of various pathogens, including Mycobacterium tuberculosis, by targeting specific enzymes involved in mycolic acid metabolism .
Enzyme Inhibition Studies
The compound is also explored for its ability to inhibit certain enzymes and receptors, which is crucial in drug discovery. For instance, its interaction with MmpL3 has been demonstrated to interfere with the synthesis of mycolic acids in Mycobacterium tuberculosis, highlighting its potential therapeutic applications against tuberculosis .
Pharmaceutical Applications
Development of New Drugs
this compound is investigated for its role in developing new pharmaceuticals targeting various diseases. Its derivatives are being studied for their anticancer properties and potential as enzyme inhibitors. The structural modifications at different positions on the benzimidazole ring significantly enhance biological activity, emphasizing its importance in medicinal chemistry .
Industrial Applications
Material Science
In industrial applications, this compound is used in formulating advanced materials, including polymers and coatings. Its chemical stability and performance enhancement capabilities make it valuable in material science .
Agricultural Chemistry
The compound also finds applications in developing agrochemicals, contributing to effective pesticide and herbicide formulations. Its biological activity against pests makes it a candidate for environmentally friendly agricultural solutions .
Antitubercular Activity Study
A notable study focused on synthesizing a series of benzimidazole derivatives to evaluate their antitubercular activity against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited potent activity at nanomolar concentrations without toxicity to human cells. This study underscores the significance of this compound as a lead compound in tuberculosis treatment research .
Enzyme Interaction Analysis
Another case study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use as a therapeutic agent in treating diseases linked to enzyme dysfunction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1H-benzimidazole
- 6-Bromo-1H-benzimidazole
- 2-Chloro-6-methyl-1H-benzo[d]imidazole
Uniqueness
2-Bromo-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group on the benzimidazole ring. This combination enhances its reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.
This compound is characterized by the presence of both a bromine atom and a methyl group on the benzimidazole ring. This unique substitution pattern enhances its reactivity and biological properties compared to other benzimidazole derivatives.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
- The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicate significant potency, with some derivatives exhibiting MIC values as low as 0.085 µM .
2. Antitumor Activity:
- Research has indicated that this compound derivatives possess antitumor properties. For instance, studies have demonstrated that modifications to the benzimidazole core can lead to enhanced cytotoxic effects against cancer cell lines, with some compounds showing IC50 values in the nanomolar range .
3. Anti-inflammatory and Antioxidant Effects:
- Compounds within the benzimidazole class have been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to their therapeutic potential in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Enzyme Inhibition:
- Benzimidazole derivatives often act as inhibitors of specific enzymes or receptors involved in disease processes. For example, they may inhibit bacterial enzymes critical for survival or proliferation, leading to their antimicrobial effects.
2. Interaction with Cellular Pathways:
- These compounds can influence various cellular pathways, including apoptosis and cell cycle regulation, which are crucial in cancer therapy. Studies suggest that they may modulate signaling pathways like ERK1/2, which are vital for cell growth and differentiation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which may enhance its bioavailability. Studies suggest that modifications to the chemical structure can further improve pharmacokinetic properties, making these compounds suitable candidates for drug development.
Properties
IUPAC Name |
2-bromo-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSVPXYIGJVCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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